molecular formula C23H25FN2O4 B6113459 ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate

ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate

Cat. No. B6113459
M. Wt: 412.5 g/mol
InChI Key: IFNQNTCPUAESCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. By binding to the receptor, ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate prevents the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its potential therapeutic effects. It has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate in lab experiments is its high potency and specificity for the NMDA receptor. However, its non-competitive mechanism of action can make it difficult to interpret experimental results, as it can affect the activity of other signaling pathways in addition to the NMDA receptor.

Future Directions

Future research on ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate could focus on its potential use in treating other neurological disorders, such as depression and anxiety. It could also be used to study the role of the NMDA receptor in other physiological processes, such as pain perception and addiction. Additionally, the development of more specific NMDA receptor antagonists could help to overcome some of the limitations associated with using ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate in lab experiments.

Synthesis Methods

Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate is synthesized through a multi-step process involving the reaction of several precursor compounds. The first step involves the reaction of 2-fluoro-4-biphenylcarboxylic acid with piperidine to form 3-(2-fluoro-4-biphenylyl)-1-piperidinecarboxylic acid. This compound is then reacted with ethyl chloroformate and glycine to produce ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate.

Scientific Research Applications

Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in research to study the role of the NMDA receptor in learning and memory.

properties

IUPAC Name

ethyl 2-[[3-(3-fluoro-4-phenylbenzoyl)piperidine-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4/c1-2-30-21(27)14-25-23(29)26-12-6-9-18(15-26)22(28)17-10-11-19(20(24)13-17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,2,6,9,12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNQNTCPUAESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCC(C1)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.